3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide, also known as A-836,339, is a potent and selective cannabinoid receptor CB1 antagonist. It was first synthesized in 2005 by Abbott Laboratories and has since been used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Wirkmechanismus
3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide selectively binds to the CB1 receptor and blocks its activation by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system and its downstream effects.
Biochemical and Physiological Effects
3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide has been shown to decrease food intake in rats, suggesting a potential role in the treatment of obesity. It has also been shown to decrease the rewarding effects of drugs of abuse such as cocaine and morphine, suggesting a potential role in the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide in lab experiments is its high selectivity for the CB1 receptor, which allows for specific targeting of the endocannabinoid system. However, one limitation is its potential off-target effects, which may affect the interpretation of results.
Zukünftige Richtungen
For the use of 3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide in scientific research include further studies on its potential therapeutic applications in the treatment of obesity and addiction. Additionally, research on the effects of chronic administration of 3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide on the endocannabinoid system and its downstream effects may provide valuable insights into the long-term effects of CB1 receptor antagonism.
Synthesemethoden
The synthesis of 3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide involves several steps, including the reaction of 3,5-dichlorobenzoyl chloride with 1-adamantylamine to form 3,5-dichloro-N-(1-adamantyl)benzamide. This compound is then reacted with 4-methylphenylmagnesium bromide to form the final product, 3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide has been used in scientific research to study the endocannabinoid system and its role in various physiological processes such as pain, appetite, and addiction. It has also been used to study the effects of cannabinoid receptor antagonists on the brain and behavior.
Eigenschaften
IUPAC Name |
3,5-dichloro-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl2NO/c1-16-2-4-20(5-3-16)25-12-17-6-18(13-25)11-24(10-17,14-25)15-28-23(29)19-7-21(26)9-22(27)8-19/h2-5,7-9,17-18H,6,10-15H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPBQIRTDPERNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CNC(=O)C5=CC(=CC(=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-[[3-(4-methylphenyl)-1-adamantyl]methyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.